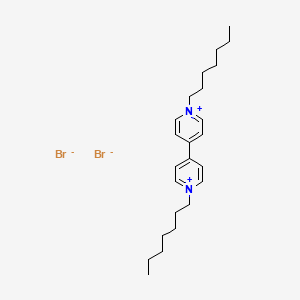

C24H38BrN2+

Description

Structure

3D Structure of Parent

Properties

CAS No. |

6159-05-3 |

|---|---|

Molecular Formula |

C24H38BrN2+ |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium bromide |

InChI |

InChI=1S/C24H38N2.BrH/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2;/h13-16,19-22H,3-12,17-18H2,1-2H3;1H/q+2;/p-1 |

InChI Key |

LRJNRMNPNGPKMG-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.[Br-] |

Other CAS No. |

6159-05-3 |

physical_description |

Yellow hygroscopic solid; [Aldrich MSDS] |

Pictograms |

Irritant |

Synonyms |

1,1'-diheptyl-4,4'-bipyridinium 1,1'-diheptyl-4,4'-bipyridinium dibromide |

Origin of Product |

United States |

Advanced Electrochemical Characterization and Redox Mechanisms of 1,1 Diheptyl 4,4 Bipyridinium Dibromide

Reversible Redox States and Electron Transfer Pathways

1,1'-Diheptyl-4,4'-bipyridinium (B1222869) dibromide, a member of the viologen family, is characterized by its ability to undergo reversible one-electron redox reactions. sci-hub.stnii.ac.jp These electrochemical transitions are central to its function in applications such as electrochromic devices. chemicalbook.comsigmaaldrich.com The molecule exists in three primary redox states: a dication (V²⁺), a radical cation (V•⁺), and a neutral species (V⁰). datapdf.comnih.gov The transitions between these states are associated with distinct color changes, with the dication form being colorless and the radical cation exhibiting a strong blue-purple color. researchgate.netpsu.edu

Dication (V²⁺) ↔ Radical Cation (V•⁺) Transitions

The first reduction step of 1,1'-diheptyl-4,4'-bipyridinium dibromide is a one-electron transfer that converts the dication (V²⁺) to a radical cation (V•⁺). nii.ac.jppsu.edu This process is known to be electrochemically reversible. sci-hub.strsc.org The formation of the radical cation is responsible for the characteristic deep blue or purple color associated with reduced viologens. psu.edu The stability of this radical ion is a key feature of viologen chemistry. psu.edu The formal potential for this redox couple is influenced by factors such as the solvent and the nature of the anion present in the solution. sci-hub.stnii.ac.jp For instance, studies on similar viologen systems have shown that the formal potential can be shifted by modifying the substituents on the bipyridinium core. nii.ac.jp

The transition from the dication to the radical cation can be represented by the following equation: V²⁺ + e⁻ ↔ V•⁺

Radical Cation (V•⁺) ↔ Neutral (V⁰) Transitions

A second one-electron reduction can occur, converting the radical cation (V•⁺) to the neutral species (V⁰). datapdf.comrsc.org This second reduction step is also a feature of the viologen system. rsc.org However, unlike the first reduction, this transition can sometimes be irreversible or quasi-reversible depending on the experimental conditions and the specific viologen derivative. nih.govnih.gov The neutral species is often unstable and may participate in subsequent chemical reactions. datapdf.com The formation of the neutral viologen can be represented as:

V•⁺ + e⁻ ↔ V⁰

In some instances, the formation of the neutral species is followed by its reoxidation back to the dication state, which can be achieved without leaving a residue on the electrode surface, indicating a degree of reversibility under certain conditions. sci-hub.st

Cyclic Voltammetry Studies for Mechanistic Elucidation

Cyclic voltammetry is a powerful technique used to investigate the redox behavior of 1,1'-diheptyl-4,4'-bipyridinium dibromide and elucidate the mechanisms of its electron transfer reactions. plos.orgscispace.com In a typical cyclic voltammogram for this compound, two distinct redox processes corresponding to the V²⁺/V•⁺ and V•⁺/V⁰ transitions can be observed. plos.orgfrontiersin.org The separation between the anodic and cathodic peak potentials provides information about the electron transfer kinetics, with a smaller separation indicating faster kinetics. frontiersin.org

A study involving 1,1'-diheptyl-4,4'-bipyridinium in a phosphate (B84403) buffer solution at pH 7.4 showed a reduction peak corresponding to the formation of the radical cation. plos.orgplos.org The shape and position of the voltammetric peaks can be influenced by factors such as the scan rate, the concentration of the viologen, and the composition of the electrolyte. frontiersin.orgnih.gov For instance, at a potential scan rate of 50 mV/s, the cyclic voltammogram of 1,1'-diheptyl-4,4'-bipyridinium exhibits characteristic reduction and oxidation peaks. plos.orgplos.org

The following table summarizes typical electrochemical data obtained from cyclic voltammetry studies of bipyridinium compounds.

| Compound | Redox Couple | Reduction Potential (V vs. Ag/AgCl) | Experimental Conditions |

|---|---|---|---|

| 1,1'-Diheptyl-4,4'-bipyridinium | V²⁺/V•⁺ | Approximately -0.5 to -0.7 | Aqueous solution, glassy carbon electrode |

| Methyl Viologen | V²⁺/V•⁺ | -0.69 | Aqueous solution |

| Ethyl Viologen | V²⁺/V•⁺ | -0.55 | Aqueous solution |

Influence of Electrode Material on Redox Behavior and Film Formation

The choice of electrode material can significantly impact the redox behavior and film formation of 1,1'-diheptyl-4,4'-bipyridinium dibromide. sci-hub.stpsu.edu Different electrode surfaces can affect the kinetics of electron transfer and the adhesion and morphology of the deposited radical cation film. sci-hub.stmit.edu For instance, the reduction of the diheptyl viologen has been studied on various electrodes, including platinum, vitreous carbon, and tin dioxide. sci-hub.st

On platinum electrodes, the reduction to the neutral species and its subsequent reoxidation can often be repeated without leaving a residue, suggesting good reversibility. sci-hub.st In contrast, on other surfaces, the stability and properties of the deposited film may differ. psu.edu The formation of a solid film of the radical cation salt on the electrode surface is a key aspect of the electrochemistry of this compound, particularly in the context of electrochromic devices. sci-hub.stpsu.edu The anion present in the electrolyte also plays a crucial role in the precipitation and nature of this film. sci-hub.st

The properties of the electrode, such as its surface roughness and pretreatment, can also influence the electrochemical response. psu.edumit.edu For example, pretreating carbon electrodes can improve their wetting properties and enhance the kinetics of redox reactions. mit.edunih.gov

Kinetics of Electron Transfer in Viologen Systems

The kinetics of electron transfer in viologen systems, including 1,1'-diheptyl-4,4'-bipyridinium dibromide, are generally fast. psu.edursc.org The one-electron reduction to the radical cation is often diffusion-controlled, meaning the rate of the reaction is limited by the transport of the viologen species to the electrode surface. psu.edu This rapid electron transfer is a desirable property for applications requiring fast switching times, such as in displays. psu.edu

The rate of electron transfer can be quantified by the heterogeneous electron transfer rate constant (k⁰). rsc.org Studies on viologen-containing polypeptides have explored how the molecular structure can influence these kinetics. rsc.org While the linker length between the viologen units and the polymer backbone did not significantly impact the electron self-exchange rate for the first reduction, it did affect the rate for the second reduction. rsc.org

Ultrafast electron transfer has been observed in charge-transfer complexes of diheptyl viologen, with decay times on the order of femtoseconds. epa.gov These studies highlight the intrinsic speed of electron transfer processes in these systems. epa.gov

Disproportionation Reactions of Viologen Radical Cations

Viologen radical cations (V•⁺) can undergo disproportionation reactions, where two radical cations react to form a dication (V²⁺) and a neutral species (V⁰). datapdf.comresearchgate.net This equilibrium reaction can be represented as:

2V•⁺ ↔ V²⁺ + V⁰

The extent to which this reaction occurs is described by the disproportionation constant (Kd). A low driving force for the second reduction step can result in a slow disproportionation process. datapdf.com The disproportionation of the viologen radical has been proposed as a key step in transmembrane electron transfer mediated by diheptylviologen. datapdf.com In this mechanism, the neutral viologen species formed via disproportionation can rapidly diffuse across a membrane. datapdf.com

The stability of the radical cation against disproportionation is an important factor in the performance of viologen-based devices. researchgate.net The tendency for radical cations to dimerize can also be a precursor to disproportionation or other side reactions. researchgate.net

Role of Counterions and Solvents in Electrochemical Performance

The electrochemical characteristics of 1,1'-Diheptyl-4,4'-bipyridinium dibromide, a member of the viologen family, are profoundly influenced by its immediate chemical environment. The identity of the counterion and the nature of the solvent medium dictate the stability of the different redox states (V²⁺, V⁺•, V⁰), the kinetics of electron transfer, and the mechanism of associated chemical reactions, such as precipitation and ion-pairing.

Influence of Counterions

In aqueous solutions, the choice of anion is paramount and can dictate whether the reduced species remains in solution or precipitates. For 1,1'-Diheptyl-4,4'-bipyridinium, smaller, more strongly associating anions like bromide (Br⁻) and chloride (Cl⁻) promote the formation of an insoluble salt with the radical cation. sci-hub.stpsu.edu This phenomenon is a key feature of its electrochemistry in water. Upon reduction, the radical cation (HV⁺•) and the bromide anion (Br⁻) form a charge-transfer complex that precipitates onto the electrode surface as a distinct, colored film. psu.edu This process can be represented as:

HV²⁺(aq) + e⁻ ⇌ HV⁺•(aq) HV⁺•(aq) + Br⁻(aq) ⇌ HV⁺•·Br⁻

This precipitation passivates the electrode surface and is observed as a sharp, steep reduction peak in cyclic voltammetry, characteristic of a deposition process rather than simple diffusion-controlled electron transfer. psu.edu The properties and stability of this film are further influenced by the specific anion used. Research by Jasinski highlighted that anions such as dihydrogen phosphate (H₂PO₄⁻), sulfate (B86663) (SO₄²⁻), and formate (B1220265) also produce these radical-cation films, though their stability and tendency to recrystallize can vary. sci-hub.st In contrast, larger, more weakly coordinating anions like tetrafluoroborate (B81430) (BF₄⁻) and perchlorate (B79767) (ClO₄⁻) tend to form more soluble radical salts, leading to more conventional diffusion-controlled voltammetry. sci-hub.st

| Counterion (X⁻) | Solvent | Observed Electrochemical Behavior | Reference(s) |

| Bromide (Br⁻) | Aqueous | Forms an insoluble, stable purple film ([HV⁺•·Br⁻]) upon reduction. | sci-hub.stpsu.edu |

| Chloride (Cl⁻) | Aqueous | Induces precipitation of the radical cation. | sci-hub.st |

| Perchlorate (ClO₄⁻) | Aqueous | Tends to form more soluble radical cation salts. | sci-hub.st |

| Tetrafluoroborate (BF₄⁻) | Aqueous | Tends to form more soluble radical cation salts. | sci-hub.st |

| Formate (HCOO⁻) | Aqueous | Forms films that may recrystallize rapidly at open circuit. | sci-hub.st |

| Dihydrogen Phosphate (H₂PO₄⁻) | Aqueous | Forms insoluble films on electrode surfaces. | sci-hub.st |

Influence of Solvents

The solvent plays a multifaceted role, influencing the solubility of the viologen salt, the degree of ion pairing between the viologen cation and its counterion, and the solvation energies of the different redox states. The transition from a polar, protic solvent like water to a non-aqueous aprotic solvent like acetonitrile (B52724) fundamentally alters the electrochemical mechanism.

In non-aqueous solvents such as acetonitrile, the precipitation of the radical cation-anion salt, which dominates the aqueous behavior of the dibromide salt, is typically suppressed. sci-hub.stpsu.edu Instead, the electrochemical response is governed by ion-pairing phenomena in solution. Solvents with lower dielectric constants, like dichloromethane, promote stronger electrostatic interactions, leading to the formation of tight ion pairs between the viologen dication (HV²⁺) and its counterions (Br⁻). nih.govnih.gov The formation of these ion pairs can be observed spectroscopically through the appearance of charge-transfer (CT) bands. nih.gov

The strength of this ion pairing directly affects the redox potentials. Strong association with an anion stabilizes the positive charge on the viologen dication, making it more difficult to reduce. Consequently, a more negative potential is required for the first electron transfer (HV²⁺/HV⁺•). The radical cation, having a lower charge density, interacts less strongly with the counterion.

The properties of the solvent, such as its dielectric constant and donor number (a measure of its Lewis basicity or ability to solvate cations), are key predictors of its effect on the electrochemical performance.

| Solvent Property | Influence on Electrochemical Performance | Mechanism |

| High Dielectric Constant (e.g., Water, Acetonitrile) | Promotes ion dissociation. In water, this can lead to precipitation of the heptyl viologen radical with specific anions like Br⁻. In acetonitrile, it leads to more freely solvated ions. | Reduces the electrostatic force between the viologen cation and its counterion, favoring solvation by the solvent molecules. |

| Low Dielectric Constant (e.g., Dichloromethane) | Promotes strong ion-pairing. | Increases the electrostatic attraction between the viologen cation and its counterion, forming contact or solvent-separated ion pairs. nih.govnih.gov |

| High Donor Number (e.g., DMSO) | Stabilizes the viologen cations (V²⁺ and V⁺•) through strong solvation. | The solvent molecules coordinate effectively with the positively charged viologen species, influencing the redox potentials. |

| Protic Nature (e.g., Water) | Strong solvation of anions (like Br⁻) and cations through hydrogen bonding. Facilitates the precipitation mechanism by creating a high-energy barrier for the unsolvated radical-anion salt to redissolve. | The organized structure of water around the ions plays a significant role in the thermodynamics of dissolution and precipitation. |

Electrochromic Phenomena and Device Architectures Based on 1,1 Diheptyl 4,4 Bipyridinium Dibromide

Fundamental Principles of Viologen Electrochromism

Viologens, formally known as 4,4′-bipyridinium salts, are a prominent class of organic electrochromic materials renowned for their ability to undergo reversible color changes upon the application of an electrical potential. rsc.org The electrochromism in viologens, including 1,1'-diheptyl-4,4'-bipyridinium (B1222869) dibromide (commonly referred to as diheptyl viologen), is rooted in their capacity to exist in three distinct and stable redox states. rsc.org

The fundamental process involves two sequential single-electron reduction steps. The initial state is the dication (V²⁺), which is typically colorless or pale yellow. rsc.org When a negative potential is applied, the dication accepts an electron to form a deeply colored radical cation (V⁺˙). rsc.org This radical cation is responsible for the characteristic vibrant blue or violet hue associated with viologens in their colored state. rsc.orgrsc.org If the potential is made even more negative, a second electron can be introduced, leading to the formation of a neutral species (V⁰), which is often colorless or has a different color from the radical cation. rsc.org

The reversibility of these redox reactions is a key feature of viologen electrochromism. By reversing the applied voltage, the colored radical cation can be oxidized back to its colorless dication state, effectively bleaching the material. This highly reversible electrochemical behavior allows for the construction of electrochromic devices that can be switched between transparent and colored states multiple times. rsc.org The specific color of the radical cation and the potentials at which these redox transitions occur can be tuned by modifying the substituent groups attached to the nitrogen atoms of the bipyridinium core. rsc.org

Mechanisms of Coloration and Bleaching in 1,1'-Diheptyl-4,4'-bipyridinium Dibromide Films

The coloration and bleaching mechanisms in films of 1,1'-diheptyl-4,4'-bipyridinium dibromide are governed by the electrochemical reduction and oxidation of the viologen molecules. As a Type II electrochromic material, diheptyl viologen is soluble in its oxidized (dication) state but forms an insoluble solid film on the electrode surface when it is reduced to its colored radical cation state.

Coloration: Upon the application of a suitable negative potential to the working electrode in an electrochromic device, the diheptyl viologen dications (DHV²⁺) in the electrolyte adjacent to the electrode surface undergo a one-electron reduction. This process forms the intensely colored diheptyl viologen radical cations (DHV⁺˙).

Electrochemical Reaction: DHV²⁺ (colorless/pale yellow) + e⁻ ↔ DHV⁺˙ (blue/violet)

Due to the limited solubility of this radical cation, it precipitates onto the electrode surface, forming a solid colored film. The intensity of the color is directly proportional to the amount of charge injected, which in turn determines the thickness and density of the precipitated radical cation film. In acetonitrile (B52724), the radical cation of heptyl viologen exhibits a blue color with an absorbance peak around 605 nm. rsc.org However, in aqueous solutions, the formation of an insoluble film can shift the absorbance peak to around 545 nm, resulting in a more purplish hue. rsc.org

Bleaching: The bleaching process is achieved by applying a positive potential to the working electrode. This reverses the redox reaction, oxidizing the precipitated radical cation film back to the soluble dication state.

Electrochemical Reaction: DHV⁺˙ (blue/violet) → DHV²⁺ (colorless/pale yellow) + e⁻

Strategies for Enhancing Electrochromic Device Performance

To improve the performance of electrochromic devices based on 1,1'-diheptyl-4,4'-bipyridinium dibromide, several strategies are employed, focusing on aspects like switching speed, optical contrast, coloration efficiency, and long-term stability. rsc.org

A common and effective strategy is to pair the cathodically coloring diheptyl viologen with an anodically coloring material or a colorless redox-active species. This creates a complementary system where both electrodes contribute to the device's optical modulation, or one provides charge balance.

| Device Configuration | Redox Couple | Coloration Efficiency (η) | Optical Contrast (ΔT) | Switching Time (Color) | Switching Time (Bleach) |

| Solution-phase ECD | Viologen-Ferrocene | 70-102 cm²/C | ~72% | ~8 s | ~13 s |

| Gel-based ECD | Ethyl Viologen-Ferrocene | ~78 cm²/C | - | - | - |

| Ionic Liquid ECD | Viologen-Ferrocene | 91.4 cm²/C | - | - | - |

This table presents a range of performance metrics for viologen-ferrocene based electrochromic devices, demonstrating the effectiveness of this complementary redox pairing.

The integration of conducting polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), into the device structure can significantly enhance performance. nih.gov PEDOT is a well-known conducting polymer that also exhibits electrochromism, typically switching between a colored (reduced) and a transparent (oxidized) state. nih.govmdpi.com

There are several ways to incorporate conducting polymers:

As a counter electrode: A PEDOT film can serve as the counter electrode, providing both charge balance and contributing to the optical modulation of the device. researchgate.net

As a matrix for the viologen: Viologens can be incorporated into a PEDOT film during its electropolymerization. This creates a dual electrochrome where both components are present in a single layer, potentially leading to enhanced coloration efficiency and charge storage capacity. nih.gov

As a conductive layer: A thin layer of a conducting polymer like PEDOT can be used to improve the conductivity of the transparent electrodes (e.g., ITO), leading to more uniform current distribution and faster switching times.

The synergistic combination of the viologen and the conducting polymer can lead to devices with higher optical contrast, faster response times, and improved stability. nih.gov

Electrolyte Composition: The choice of solvent and supporting electrolyte is crucial. The electrolyte must have good ionic conductivity, a wide electrochemical stability window, and be compatible with the electrochromic materials. Propylene carbonate (PC) is a commonly used solvent due to its high boiling point and electrochemical stability. sustech.edu.cn The concentration of the viologen and the complementary redox species, as well as the supporting electrolyte, must be optimized to achieve the desired performance characteristics. The use of gel polymer electrolytes or ionic liquids can also improve device stability and safety by reducing the risk of leakage. researchgate.net

Electrode Materials: While indium tin oxide (ITO) is the most common transparent conductor, its conductivity and surface morphology can be modified to enhance device performance. For example, creating micropatterns on the electrode surface can increase the active surface area, leading to faster color-switching rates and higher coloration efficiency. nih.gov

Long-Term Cycling Stability and Degradation Mechanisms

While viologen-based electrochromic devices offer many advantages, their long-term cycling stability can be a concern. rsc.org Several degradation mechanisms can limit the operational lifetime of a device containing 1,1'-diheptyl-4,4'-bipyridinium dibromide.

One of the primary degradation pathways involves the dimerization of the viologen radical cation (V⁺˙). rsc.orgdocumentsdelivered.com In this process, two radical cations can associate to form a spin-paired dimer ((V⁺˙)₂). This dimerization is often more prevalent in aqueous media or at high concentrations of the radical cation. rsc.org The formation of these dimers can be irreversible, leading to a gradual loss of active electrochromic material and a corresponding decrease in the device's optical modulation over repeated cycles. This process is a key factor in the aging of the insoluble viologen radical cation film. rsc.org

Other potential degradation mechanisms include:

Irreversible Reduction: The radical cation can be further reduced to the neutral species (V⁰). While this is a reversible process in principle, the neutral species can sometimes be less stable and may undergo subsequent chemical reactions that prevent its re-oxidation to the dication, leading to a loss of active material.

Electrolyte Decomposition: If the operating voltage of the device exceeds the electrochemical stability window of the electrolyte, the solvent or supporting salt can decompose, generating side products that can interfere with the electrochromic reactions or degrade the viologen molecules.

Reaction with Impurities: Residual water or oxygen in the device can react with the highly reactive viologen radical cations, leading to irreversible chemical changes and a decline in performance. This is why hermetic sealing of the device is crucial for long-term stability. sustech.edu.cn

The choice of a stable complementary redox couple, a high-purity and stable electrolyte, and an optimized operating voltage range are all critical factors in mitigating these degradation mechanisms and enhancing the long-term cycling stability of the device. For instance, some viologen-based devices have demonstrated stable performance for over 5,000 to 10,000 cycles with minimal degradation in optical contrast. researchgate.netmdpi.com

Electrochromic Film Deposition and Morphological Studies

The formation of a stable and uniform electrochromic film is crucial for the performance of any electrochromic device. For 1,1'-Diheptyl-4,4'-bipyridinium dibromide, also known as heptyl viologen, the primary method for film deposition is through electrochemical reduction. This compound is classified as a Type II electrochromic material, meaning it is soluble in its oxidized dicationic state (HV²⁺) but precipitates as a solid film upon reduction to its radical cation state (HV⁺•).

The deposition process is initiated when a negative potential is applied to a conductive substrate, such as indium tin oxide (ITO) coated glass or metallic electrodes like platinum and gold, immersed in a solution containing the viologen salt. The one-electron reduction of the heptyl viologen dication leads to the formation of the sparingly soluble radical cation, which then deposits onto the electrode surface as a distinctively colored film. The adherence and stability of this film can be influenced by the choice of the anion present in the electrolyte.

While specific deposition parameters can be tailored to achieve desired film characteristics, the process generally involves standard electrochemical techniques such as potentiostatic (constant potential), galvanostatic (constant current), or cyclic voltammetry methods. The thickness and morphology of the deposited film are directly related to the amount of charge passed during the electrochemical process.

Morphological studies of these electrodeposited films are essential to understand their structure and its impact on electrochromic performance. Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are employed to investigate the surface topography and structure of the films. These studies reveal that the morphology of the electrodeposited viologen films can range from uniform and amorphous to more granular or crystalline structures, depending on the deposition conditions, the substrate used, and the presence of specific counter-ions in the electrolyte. The surface roughness and grain size can, in turn, affect the optical properties and switching kinetics of the electrochromic device. For instance, a more porous or nanostructured film might offer a larger surface area, potentially leading to faster switching times.

Advanced Spectroelectrochemical Characterization of Electrochromic States

The electrochromic behavior of 1,1'-Diheptyl-4,4'-bipyridinium dibromide is rooted in its ability to exist in multiple, stable redox states, each with a unique optical absorption spectrum. Advanced spectroelectrochemical techniques, which combine electrochemical control with spectroscopic measurement, are utilized to characterize these states in situ. This allows for the direct correlation of the applied potential with the resulting changes in the material's optical properties.

The three primary redox states of heptyl viologen are the dication (HV²⁺), the radical cation (HV⁺•), and the neutral species (HV⁰).

Dication State (HV²⁺): In its fully oxidized state, the 1,1'-diheptyl-4,4'-bipyridinium dication is typically colorless or very pale yellow, exhibiting strong absorption in the ultraviolet (UV) region but remaining transparent in the visible range.

Radical Cation State (HV⁺•): Upon the first one-electron reduction, the intensely colored radical cation is formed. This species is responsible for the primary electrochromic effect. The absorption spectrum of the radical cation is characterized by strong absorption bands in the visible and near-infrared (NIR) regions. The radical cation can exist as both a monomer and a dimer, with each form having distinct absorption maxima. The monomeric radical cation typically shows strong absorption around 400 nm and 600 nm. In contrast, the dimerized radical cations, which can form on the electrode surface, exhibit characteristic absorption peaks at different wavelengths, often in the region of 530-550 nm and a broad band in the NIR region around 900-1000 nm. The formation of a purple film on the electrode is a visual manifestation of this radical cation state.

Neutral State (HV⁰): A second one-electron reduction leads to the formation of the neutral viologen species. This state also possesses a distinct color, often appearing blue or reddish-brown, with its own characteristic absorption spectrum.

In-situ UV-Vis-NIR spectroelectrochemistry is the primary tool for characterizing these states. By applying a controlled potential to the electrodeposited film and simultaneously measuring its absorption spectrum, it is possible to precisely determine the absorption maxima (λmax) for each redox state. These studies have shown that the absorption peaks of the adsorbed viologen radicals can be shifted compared to their counterparts in solution, which is attributed to interactions between the adsorbed molecules and the electrode surface.

The following table summarizes the typical spectroelectrochemical data for the different redox states of viologens, providing an indication of the expected absorption characteristics for 1,1'-Diheptyl-4,4'-bipyridinium dibromide.

| Redox State | Common Name | Color of Deposited Film | Typical Absorption Maxima (λmax) |

| HV²⁺ | Dication | Colorless/Transparent | UV region |

| HV⁺• (Monomer) | Radical Cation | - | ~400 nm, ~600 nm |

| HV⁺• (Dimer) | Radical Cation | Purple | ~530-550 nm, ~900-1000 nm |

| HV⁰ | Neutral Species | Blue/Reddish-Brown | Varies |

This detailed characterization is fundamental for the design and optimization of electrochromic devices, enabling the tuning of color, contrast, and switching speed for various applications.

Applications of 1,1 Diheptyl 4,4 Bipyridinium Dibromide in Energy Storage Systems

Viologen-Based Aqueous Organic Redox Flow Batteries (AORFBs)

Aqueous organic redox flow batteries (AORFBs) represent a promising technology for large-scale energy storage, offering advantages such as scalability, safety, and the use of abundant materials. Viologen derivatives, including 1,1'-diheptyl-4,4'-bipyridinium (B1222869) dibromide, are extensively studied as anolyte materials (negative electrolytes) in these systems due to their favorable redox potentials and reversible two-electron transfer process.

The performance of AORFBs is critically dependent on the electrochemical reversibility and stability of the redox-active species. Viologens, in their dicationic form (V²⁺), undergo two successive one-electron reductions to form a radical cation (V⁺•) and a neutral species (V⁰). For effective battery operation, these redox reactions must be highly reversible with stable radical intermediates.

Research indicates that the stability of the viologen radical cation is a key factor in the long-term cycling performance of AORFBs. Instability can lead to irreversible side reactions, such as dimerization, which results in capacity fade. The heptyl chains in 1,1'-diheptyl-4,4'-bipyridinium dibromide influence the steric and electronic environment of the bipyridinium core, which in turn affects the stability of the radical cation. While specific quantitative data on the long-term cycling stability of 1,1'-diheptyl-4,4'-bipyridinium dibromide in AORFBs is an active area of research, studies on similar viologen derivatives highlight the importance of molecular design in enhancing radical stability. For instance, the introduction of bulky or charged functional groups can inhibit degradation pathways.

| Property | Description | Significance in AORFBs |

| Electrochemical Reversibility | The ability of the viologen to be repeatedly oxidized and reduced without significant degradation. | Essential for high coulombic efficiency and long cycle life of the battery. |

| Radical Stability | The persistence of the viologen radical cation (V⁺•) without undergoing decomposition or irreversible side reactions. | Crucial for maintaining the active material concentration and preventing capacity loss over numerous cycles. |

A primary challenge in the development of viologen-based AORFBs is the limited solubility of the redox-active species, which directly impacts the energy density of the battery. Furthermore, the tendency of the reduced viologen radical cations to form dimers can lead to precipitation and a decrease in the concentration of electrochemically active species.

Several strategies have been explored to address these issues for viologen derivatives, which are applicable to 1,1'-diheptyl-4,4'-bipyridinium dibromide:

Molecular Functionalization: The introduction of hydrophilic functional groups, such as sulfonate, carboxylate, or quaternary ammonium (B1175870) moieties, onto the viologen structure can significantly enhance its aqueous solubility. These charged groups can also create electrostatic repulsion between molecules, thereby inhibiting dimer formation.

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to the viologen core is another effective method to improve solubility. PEGylation increases the hydrodynamic radius of the molecule and can disrupt the π-π stacking interactions that lead to dimerization.

Electrolyte Engineering: The composition of the supporting electrolyte, including the type and concentration of salts, can influence the solubility and stability of the viologen species.

| Strategy | Mechanism | Expected Outcome |

| Molecular Functionalization | Introduction of charged or polar groups. | Increased aqueous solubility and reduced dimerization due to electrostatic repulsion. |

| PEGylation | Attachment of polyethylene glycol chains. | Enhanced solubility and steric hindrance to prevent dimer formation. |

| Electrolyte Engineering | Optimization of salt concentration and type. | Improved solvation of the viologen species and stabilization of the radical cation. |

Role in Redox Additive Electrolytes for Supercapacitors

Supercapacitors, also known as ultracapacitors, are energy storage devices that bridge the gap between conventional capacitors and batteries. They offer high power density and long cycle life but are often limited by their lower energy density. The incorporation of redox-active species into the electrolyte, creating a "redox-enhanced" or "hybrid" supercapacitor, is a promising approach to boost their energy storage capacity.

Charge Storage Mechanisms in Dual-Redox Electrochemical Capacitors

In a dual-redox electrochemical capacitor employing 1,1'-diheptyl-4,4'-bipyridinium dibromide, the charge storage mechanism is a combination of electrical double-layer capacitance (EDLC) and pseudocapacitance arising from the redox reactions of the viologen and bromide ions.

During the charging process:

At the negative electrode , the 1,1'-diheptyl-4,4'-bipyridinium dication (HV²⁺) is reduced to its radical cation form (HV⁺•).

At the positive electrode , bromide ions (Br⁻) are oxidized to tribromide ions (Br₃⁻).

| Electrode | Charging Process | Discharging Process |

| Negative Electrode | HV²⁺ + e⁻ → HV⁺• | HV⁺• → HV²⁺ + e⁻ |

| Positive Electrode | 3Br⁻ → Br₃⁻ + 2e⁻ | Br₃⁻ + 2e⁻ → 3Br⁻ |

Photochemical and Photochromic Investigations of 1,1 Diheptyl 4,4 Bipyridinium Dibromide Systems

Photosensitized Electron Transport Mechanisms

Photosensitized electron transport is a fundamental process in the photochemical reactions of 1,1'-diheptyl-4,4'-bipyridinium (B1222869) dibromide. This process involves the absorption of light by a photosensitizer, which then initiates an electron transfer cascade, with the viologen species acting as an electron acceptor or relay.

In biphasic systems, such as oil-water emulsions or vesicle suspensions, 1,1'-diheptyl-4,4'-bipyridinium dibromide can function as an effective charge relay, shuttling electrons across the phase boundary. A key mechanism in this process is the disproportionation of the viologen radical cation (HV⁺•).

When the dicationic form of diheptyl viologen (HV²⁺) accepts an electron, it forms the radical cation. In a biphasic environment, two of these radical cations can undergo disproportionation to yield one dication and one neutral, doubly reduced viologen species (HV⁰). This neutral species is significantly more hydrophobic than its charged counterparts, enabling it to diffuse across the non-polar phase of the system. datapdf.com Once it reaches the other side of the interface, it can then donate its electrons to an acceptor molecule, regenerating the dicationic viologen. This process effectively creates a charge relay across the phase boundary.

Studies on transmembrane electron transfer in lecithin (B1663433) vesicles mediated by diheptylviologen have shown that the reaction is second order with respect to the viologen mole fraction, with a half-life of approximately one second for a 1.5 mol % concentration in the outer monolayer of the vesicles. datapdf.com This kinetic behavior supports the disproportionation mechanism, where two viologen radicals must interact. datapdf.com

Table 1: Transmembrane Electron Transfer Mediated by Diheptylviologen

| Parameter | Value |

|---|---|

| System | Lecithin Vesicles |

| Mediator | 1,1'-Diheptyl-4,4'-bipyridinium dibromide |

| Reaction Order | Second order with respect to viologen mole fraction |

| First Half-life | ~1 s (at 1.5 mol % viologen) |

The dynamics of electron exchange between viologen molecules are crucial for understanding charge transport in systems with a high concentration of these species. Several theoretical models can be used to describe these processes. In viologen-containing polypeptides, a linear relationship has been identified between the logarithm of the heterogeneous electron transfer rate constant (k⁰) and the logarithm of the electron self-exchange rate constant (kₑₓ), with a slope of 1.85. rsc.org This suggests that electron transport in these systems is well-described by Marcus–Hush theory with diffusion limitations or the Laviron–Andrieux–Savéant (LAS) theory. rsc.org

Table 2: Electron Exchange Models for Viologen-Containing Systems

| Model | Description |

|---|---|

| Marcus–Hush Theory | Describes the rate of electron transfer as a function of the free energy change of the reaction and the reorganization energy. |

| Laviron–Andrieux–Savéant (LAS) Theory | A model for electron transport in polymer films containing redox centers, considering both electron hopping and physical diffusion. rsc.org |

Photochromic Behavior and Light Responsiveness

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. Viologen derivatives, including 1,1'-diheptyl-4,4'-bipyridinium dibromide, are known to exhibit photochromic behavior. This is typically due to the formation of the colored radical cation upon photoinduced electron transfer.

In the solid state or in polymer films, the photochromic response of viologen-based materials can be triggered by light irradiation. For example, a viologen-derived Zn(II) material with a two-dimensional layered structure has been shown to display photochromic behavior upon xenon light irradiation. rsc.org Interestingly, the dehydrated form of this material exhibited rapid photochromism only under vacuum or in an inert atmosphere, suggesting its potential as a visual oxygen sensor. rsc.org

Ion Exchange Effects on Photochromic Sensitivity

The photochromic sensitivity of viologen systems can be dramatically altered through ion exchange. In its dibromide form, 1,1'-diheptyl-4,4'-bipyridinium may exhibit limited or no photochromic response. However, by exchanging the bromide anions with larger, more electron-donating anions, a transition from a photosilent state to a highly sensitive photochromic state can be achieved.

This principle has been demonstrated in other viologen derivatives. For instance, a viologen derivative that is stable under UV irradiation in its bromide form becomes remarkably sensitive to sunlight after anion exchange with tetraphenylborate (B1193919) (B(Ph)₄⁻). This enhanced sensitivity is attributed to the electron-donating nature of the tetraphenylborate anion, which facilitates the photoinduced electron transfer to the viologen dication, leading to the formation of the colored radical cation.

Table 3: Effect of Ion Exchange on Viologen Photochromism

| Viologen System | Photochromic Behavior |

|---|---|

| Viologen Bromide | Photosilent, stable under UV irradiation |

| Viologen Tetraphenylborate | Highly sensitive, rapid coloration under sunlight |

| Mechanism | The electron-donating anion facilitates photoinduced electron transfer to the viologen dication. |

This ion exchange strategy offers a powerful method for tuning the photochromic properties of viologen-based materials, enabling the design of systems with tailored light responsiveness for various applications.

Supramolecular Chemistry and Self Assembly of 1,1 Diheptyl 4,4 Bipyridinium Dibromide

Molecular Recognition Phenomena

1,1'-Diheptyl-4,4'-bipyridinium (B1222869) dibromide, often referred to as diheptyl viologen (DHB), is an intriguing guest molecule in host-guest chemistry. Its electron-deficient bipyridinium core can interact with electron-rich hosts, while its heptyl chains can be encapsulated by hydrophobic cavities of macrocyclic hosts.

One notable example of molecular recognition involves the interaction of diheptyl viologen with porphyrin derivatives. In aqueous solutions, 1,1'-diheptyl-4,4'-bipyridinium dibromide has been shown to form a 1:1 complex with hematoporphyrin (B191378) (HP). This complex formation is driven by the electrostatic attraction between the dicationic guest and the anionic porphyrin, as well as hydrophobic interactions. The equilibrium constant for this complexation has been determined, indicating a strong association between the two molecules.

Furthermore, diheptyl viologen participates in inclusion complexation with cyclodextrins. These macrocyclic hosts, which possess a hydrophobic inner cavity and a hydrophilic exterior, can encapsulate the heptyl chains of the viologen. This interaction is primarily driven by the hydrophobic effect. The complexation of viologens with cyclodextrins can be influenced by the size of the cyclodextrin (B1172386) cavity, with different cyclodextrins showing varying affinities for the guest molecule.

The molecular recognition capabilities of 1,1'-diheptyl-4,4'-bipyridinium dibromide are not limited to these examples. The bipyridinium unit is a well-known guest for cucurbit[n]uril (CB[n]) macrocycles. The CB[n] family of hosts can encapsulate the viologen core, leading to the formation of stable host-guest complexes. The stability and structure of these complexes are influenced by factors such as the size of the CB[n] cavity and the length of the alkyl chains on the viologen. While extensive research has been conducted on the interaction of various viologens with CB[n], the specific complexation behavior of the diheptyl derivative follows these general principles.

Formation of Supramolecular Assemblies

The molecular recognition events involving 1,1'-diheptyl-4,4'-bipyridinium dibromide can lead to the formation of more complex and ordered supramolecular assemblies. These assemblies are held together by non-covalent interactions such as electrostatic forces, hydrogen bonding, hydrophobic interactions, and van der Waals forces.

A compelling example of the formation of a ternary supramolecular assembly involves 1,1'-diheptyl-4,4'-bipyridinium dibromide, hematoporphyrin, and cyclodextrins. In an aqueous solution containing both a cyclodextrin (such as β-cyclodextrin or γ-cyclodextrin) and hematoporphyrin, diheptyl viologen can form a ternary inclusion complex. In this arrangement, a heptyl chain of the viologen is likely encapsulated within the cyclodextrin cavity, while the bipyridinium core interacts with the hematoporphyrin. The formation of such ternary complexes demonstrates the ability of this viologen to participate in multiple, simultaneous non-covalent interactions to build up more elaborate supramolecular structures.

The self-assembly of viologen derivatives can also be directed by other molecular components to form ordered structures. For instance, viologen-modified glutamide derivatives have been shown to form chiral supramolecular assemblies. In these systems, the chirality of the glutamide units directs the spatial arrangement of the achiral viologen moieties, resulting in assemblies with specific chiroptical properties. Although this research did not specifically use the diheptyl derivative, it highlights a general strategy for forming complex viologen-based supramolecular structures.

Furthermore, the aggregation of viologen radical cations, formed upon reduction, is a key aspect of their supramolecular chemistry. These radical cations can form dimers and higher-order aggregates, driven by π-π stacking interactions. The presence of the heptyl chains in 1,1'-diheptyl-4,4'-bipyridinium dibromide would influence the stability and structure of these radical cation assemblies.

| Guest Molecule | Host Molecule(s) | Assembly Type | Equilibrium Constant (K) |

|---|---|---|---|

| 1,1'-Diheptyl-4,4'-bipyridinium dibromide | Hematoporphyrin | 1:1 Complex | 1.98 x 10⁵ M⁻¹ |

| 1,1'-Diheptyl-4,4'-bipyridinium dibromide | β-Cyclodextrin and Hematoporphyrin | Ternary Inclusion Complex | Not specified |

| 1,1'-Diheptyl-4,4'-bipyridinium dibromide | γ-Cyclodextrin and Hematoporphyrin | Ternary Inclusion Complex | Not specified |

Self-Assembly in Different Media (e.g., Micellar Solutions, Liquid Crystals)

The amphiphilic nature of 1,1'-diheptyl-4,4'-bipyridinium dibromide, arising from its ionic headgroup and hydrophobic tails, strongly influences its self-assembly behavior in different media, including micellar solutions and the formation of liquid crystalline phases.

Micellar Solutions

In aqueous solutions, amphiphilic molecules like 1,1'-diheptyl-4,4'-bipyridinium dibromide can self-assemble into micelles above a certain concentration known as the critical micelle concentration (CMC). In these aggregates, the hydrophobic heptyl chains would form the core of the micelle, minimizing their contact with water, while the charged bipyridinium headgroups would be exposed to the aqueous environment.

The interaction of this viologen with pre-existing micellar systems, formed by other surfactants, is also of interest. As a dicationic amphiphile, it can interact with both anionic and non-ionic surfactant micelles. In anionic micellar solutions, the electrostatic attraction between the viologen's positive charges and the anionic headgroups of the surfactant would lead to its incorporation into the micellar structure, likely at the micelle-water interface. This can lead to synergistic effects, potentially altering the size, shape, and stability of the micelles. The self-assembly in mixed surfactant systems is a complex phenomenon that depends on the concentrations, chain lengths, and headgroup interactions of the constituent amphiphiles.

Liquid Crystals

Symmetrically substituted N,N'-dialkyl-4,4'-bipyridinium salts, such as 1,1'-diheptyl-4,4'-bipyridinium dibromide, are known to exhibit thermotropic liquid crystalline behavior. This means they can form liquid crystal phases upon heating. The molecular structure, with a rigid, planar bipyridinium core and flexible alkyl chains, is conducive to the formation of mesophases.

For dialkylbipyridinium salts with longer alkyl chains (typically C6 or longer), the formation of smectic phases is common. In these phases, the molecules are arranged in layers. The bipyridinium cores would be segregated into sublayers, stabilized by π-π stacking and electrostatic interactions with the bromide counterions. The heptyl chains would also form sublayers, likely in a disordered or tilted arrangement. The length of the alkyl chains plays a crucial role in determining the temperature range and stability of these liquid crystalline phases. It is expected that 1,1'-diheptyl-4,4'-bipyridinium dibromide would form a smectic A phase, which is a common liquid crystalline phase for such ionic compounds.

In addition to thermotropic behavior, the amphiphilic nature of this compound suggests the possibility of forming lyotropic liquid crystals. In the presence of a solvent, typically water, these molecules can self-assemble into various ordered structures, such as lamellar, hexagonal, or cubic phases, depending on the concentration and temperature. The formation of these lyotropic phases is driven by the micro-phase segregation of the hydrophilic bipyridinium headgroups and the hydrophobic heptyl tails.

Catalytic Applications of Viologen Derivatives, Including 1,1 Diheptyl 4,4 Bipyridinium Dibromide

Electron-Transfer Catalysis in Organic Reactions

Viologens, including N,N′-dioctyl-4,4′-bipyridinium, are well-established as electron acceptors and carriers in organic reactions. nih.gov Their capacity to undergo facile single-electron reduction to form a stable radical cation is central to their catalytic activity. nih.gov This property allows them to serve as electron relays, effectively shuttling electrons between a primary reductant or a photosensitizer and the substrate, thereby enabling a variety of chemical transformations.

Chemoselective Reduction of Aromatic Nitro Groups

A significant application of viologen-mediated electron-transfer catalysis is the chemoselective reduction of aromatic nitro groups to form aromatic amines, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. organic-chemistry.orgscconline.org Traditional catalytic hydrogenation methods often lack selectivity, reducing other sensitive functional groups within the molecule. scconline.orgorganic-chemistry.org

A novel system utilizing samarium(0) metal with a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide provides a mild and highly efficient method for this transformation. organic-chemistry.org This system demonstrates remarkable selectivity, reducing the nitro group while leaving other reducible functionalities such as alkenes, azides, benzyl (B1604629) ethers, nitriles, amides, and various protecting groups intact. organic-chemistry.org The reaction proceeds in good yields, offering a significant advantage over conventional methods. organic-chemistry.org Another metal-free approach employs tetrahydroxydiboron (B82485) as the reductant and 4,4'-bipyridine (B149096) as an organocatalyst, achieving rapid and highly chemoselective reduction of aromatic nitro compounds at room temperature. organic-chemistry.org This method also tolerates sensitive functional groups like vinyl, ethynyl, carbonyl, and halogens. organic-chemistry.org

Table 1: Chemoselective Reduction of Aromatic Nitro Compounds Using a Viologen-Mediated System

| Entry | Substrate | Product | Yield (%) | Other Reducible Groups Present |

|---|---|---|---|---|

| 1 | 4-Nitrobenzonitrile | 4-Aminobenzonitrile | 95 | Nitrile (-CN) |

| 2 | 4-Nitrochlorobenzene | 4-Chloroaniline | 99 | Halogen (-Cl) |

| 3 | 1-Nitro-3,5-bis(benzyloxy)benzene | 3,5-Bis(benzyloxy)aniline | 93 | Benzyl ether (-OBn) |

| 4 | 4-Nitrophenylacetylene | 4-Aminophenylacetylene | 85 | Alkyne (-C≡CH) |

| 5 | 4'-Nitro-N-phenylbenzamide | 4'-Amino-N-phenylbenzamide | 90 | Amide (-CONH-) |

Data sourced from studies on samarium(0)/1,1'-dioctyl-4,4'-bipyridinium dibromide systems. organic-chemistry.org

Role of Viologen Radical Cations as Active Reducing Agents

The key to the catalytic activity of viologens in these reductions is the formation of the viologen radical cation (V˙⁺). researchgate.netnih.gov In the samarium-viologen system, the viologen dication (V²⁺) accepts an electron from the samarium(0) metal to form the highly colored, stable radical cation. organic-chemistry.org This radical cation is the principal active reducing agent responsible for the subsequent single-electron transfer (SET) to the aromatic nitro compound. organic-chemistry.org

The mechanism involves the viologen radical cation transferring an electron to the nitro group, initiating its reduction, while the viologen itself is oxidized back to the dicationic state. organic-chemistry.org The dication is then reduced again by samarium(0), completing the catalytic cycle. This process of electron relay allows for the use of a substoichiometric amount of the viologen derivative. The stability of the viologen radical cation is a crucial factor in the efficiency of this catalytic cycle. nih.gov

Heterogeneous Viologen Catalysts for Selective Oxidations

While homogeneous viologen catalysts are effective, their separation from the reaction mixture can be challenging. To overcome this, heterogeneous catalysts have been developed by incorporating viologen units into solid supports. Polymerized ionic networks (PINs) containing N,N′-dialkyl-4,4′-bipyridinium units have been shown to be highly efficient heterogeneous catalysts for the metal-free selective oxidation of aromatic sulfides and alcohols. rsc.orgrsc.org

These PIN-based catalysts, in conjunction with hydrogen peroxide (H₂O₂) as a green oxidant, can convert aromatic sulfides to sulfoxides and alcohols to aldehydes with high conversion (>90%) and selectivity (>95%) under mild conditions. rsc.orgrsc.org The catalytic activity stems from the electron-accepting nature of the viologen unit, which is believed to reduce H₂O₂ to generate active oxidizing species. rsc.orgresearchgate.net The advantages of this heterogeneous system include its metal-free nature, high selectivity, mild reaction conditions (e.g., 60 °C), and the straightforward, one-step synthesis of the catalyst itself. rsc.org Furthermore, immobilizing viologen mediators on surfaces, such as in self-assembled monolayers on electrodes, has been explored to enhance the electrocatalytic oxidation of carbohydrates for applications like fuel cells. byu.eduresearchgate.net

Photo-Driven Catalytic Systems

Viologen derivatives are pivotal components in photo-driven catalytic systems due to their exceptional electron-relaying properties. nih.gov They can accelerate the transfer of electrons from a photosensitizer to an active catalytic site, a critical step in processes like photocatalytic hydrogen evolution. nih.govacs.org

In a typical system for hydrogen production, a photosensitizer (e.g., a ruthenium complex) absorbs light and enters an excited state. chemrxiv.orgchemrxiv.org This excited photosensitizer then reduces the viologen dication (V²⁺) to its radical cation (V˙⁺). chemrxiv.orgchemrxiv.org The viologen radical cation, acting as an electron-transfer mediator, then transfers the electron to a catalyst (e.g., a cobalt complex or platinum), which ultimately reduces protons to generate hydrogen gas (H₂). chemrxiv.orgchemrxiv.org Viologens are particularly effective because they can bridge the gap between the photosensitizer and the catalyst, facilitating rapid and efficient electron transfer and preventing charge recombination. nih.govnih.gov

Advanced Characterization Techniques Applied to 1,1 Diheptyl 4,4 Bipyridinium Dibromide Research

Quartz Crystal Microbalance (QCM) Studies of Film Deposition/Dissolution

The Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique used to monitor the deposition and dissolution of thin films in real-time. epfl.ch The core of a QCM is a thin quartz crystal disk that oscillates at a specific resonant frequency when a voltage is applied. epfl.ch According to the Sauerbrey equation, any change in mass on the crystal's surface results in a proportional change in this resonant frequency, allowing for the detection of mass changes at the nanogram level. sigmaaldrich.com

In the context of 1,1'-Diheptyl-4,4'-bipyridinium (B1222869) dibromide (also known as diheptylviologen), QCM is employed in conjunction with electrochemical methods like cyclic voltammetry to study the mechanisms of electrochromic film formation. rsc.org During the electrochemical reduction of the viologen dication (HV²⁺) to the radical cation (HV⁺•), the radical product precipitates onto the electrode surface as a colored film. rsc.org QCM measurements directly monitor the mass of this deposited film.

Research findings indicate that for potential steps well past the first reduction wave, a uniform and compact film is deposited with minimal incorporation of supporting electrolyte. rsc.org However, when potential sweep methods are used, the resulting films can exhibit considerable surface roughness. rsc.org The detailed composition and structure of this reduced film, including its solvent and electrolyte content, significantly influence its electrochemical behavior. rsc.org QCM provides one of the most direct in-situ methods for probing this composition. rsc.org

Interactive Data Table: QCM Analysis of Film Formation The following table illustrates typical data obtained from a QCM experiment during the electrochemical deposition of a diheptylviologen film.

| Parameter | Value | Description |

|---|---|---|

| Initial Frequency (f₀) | 10,000,000 Hz | The stable resonant frequency of the clean QCM crystal before deposition. |

| Potential Applied | -0.6 V (vs. Ag/AgCl) | The electrochemical potential applied to initiate the reduction and film deposition. |

| Final Frequency (f) | 9,998,500 Hz | The resonant frequency after the film has been deposited on the crystal surface. |

| Frequency Change (Δf) | -1,500 Hz | The difference between the final and initial frequencies (f - f₀). |

| Calculated Mass (Δm) | ~26.5 ng | The mass of the deposited film, calculated using the Sauerbrey equation. |

Spectroscopic Techniques (e.g., Spectroelectrochemistry, ESR, Raman)

Spectroscopic techniques are indispensable for elucidating the structural and electronic properties of the different redox states of 1,1'-Diheptyl-4,4'-bipyridinium dibromide.

Spectroelectrochemistry: This technique combines UV-Visible spectroscopy with electrochemistry to monitor changes in the absorption spectrum as the compound is oxidized or reduced. The viologen dication (HV²⁺) is colorless, while its one-electron reduction product, the radical cation (HV⁺•), is intensely colored, typically purple or blue. epfl.chpdx.edu Spectroelectrochemistry allows for the direct correlation of applied potential with the emergence of characteristic absorption bands of the radical cation, confirming the electrochromic transition.

Electron Spin Resonance (ESR) Spectroscopy: Also known as Electron Paramagnetic Resonance (EPR), this is the "gold standard" for the detection and characterization of radical species. chemicalbook.com Since the one-electron reduction product of the diheptylviologen is a radical cation (containing an unpaired electron), it is ESR-active. ESR spectroscopy confirms the formation of the radical, and analysis of the spectrum's hyperfine structure can provide information about the electronic environment of the unpaired electron. In solid-state spectroelectrochemical studies of related viologen-based polymers, the ESR signal intensity is monitored as a function of the applied potential, showing a maximum signal when the viologen is reduced to its radical cation state (around -0.9 V) and disappearing upon further reduction or re-oxidation.

Raman Spectroscopy: In-situ Raman spectroscopy provides vibrational information about the molecule, offering a molecular-level fingerprint of the different redox states at the electrode surface. diva-portal.org Studies on heptylviologen have successfully captured the Raman spectra for all three redox forms: the dication, the radical cation, and the neutral species. The technique is sensitive to changes in bond lengths and symmetry that occur upon electron transfer, allowing researchers to track the structural evolution of the molecule during the electrochromic process and study the influence of different counter-ions on the deposited film. diva-portal.org

Interactive Data Table: Spectroscopic Properties of Diheptylviologen Redox States

| Redox State | Color | Key Spectroscopic Feature | Technique |

|---|---|---|---|

| HV²⁺ (Dication) | Colorless | No significant absorption in the visible range. | Spectroelectrochemistry |

| HV⁺• (Radical Cation) | Intense Purple/Blue | Strong absorption in the visible spectrum (~550-600 nm). | Spectroelectrochemistry |

| HV⁺• (Radical Cation) | Paramagnetic Signal | Characteristic g-value and hyperfine splitting. | ESR/EPR Spectroscopy |

| All Redox States | Vibrational Bands | Unique sets of Raman peaks corresponding to the vibrational modes of each species. | Raman Spectroscopy |

Electrochemical Impedance Spectroscopy for Interfacial Charge Transfer

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-invasive technique used to probe the complex processes occurring at the electrode-electrolyte interface. nih.gov It works by applying a small sinusoidal AC potential perturbation to the system over a wide range of frequencies and measuring the resulting current response. The data is often presented as a Nyquist plot, which visualizes the real and imaginary parts of the impedance.

For 1,1'-Diheptyl-4,4'-bipyridinium dibromide, EIS can be used to characterize the interfacial charge transfer kinetics of its redox reactions. A typical Nyquist plot for such a system would feature:

A high-frequency intercept with the real axis representing the solution resistance (Rₛ).

A semicircle in the mid-frequency range, the diameter of which corresponds to the charge-transfer resistance (R꜀ₜ). This value is inversely proportional to the rate of the electron transfer reaction at the interface.

A straight line at a 45° angle in the low-frequency range, known as the Warburg impedance, which is characteristic of diffusion-controlled processes.

By fitting the experimental data to an appropriate equivalent circuit model, quantitative values for these parameters can be extracted. This allows researchers to study how factors like electrode material, electrolyte composition, and film morphology affect the efficiency of the charge transfer process, which is crucial for the performance of an electrochromic device.

Interactive Data Table: Interpreted EIS Parameters for a Viologen Film This table shows representative parameters that could be extracted from an EIS analysis of a diheptylviologen-coated electrode.

| Parameter | Symbol | Typical Value Range | Physical Meaning |

|---|---|---|---|

| Solution Resistance | Rₛ | 10 - 100 Ω | Resistance of the electrolyte solution. |

| Charge-Transfer Resistance | R꜀ₜ | 50 - 500 Ω | Resistance to electron transfer at the film/electrolyte interface. A lower value indicates faster kinetics. |

| Double-Layer Capacitance | Cdl | 10 - 100 µF/cm² | Capacitance of the electrical double layer formed at the interface. |

| Warburg Impedance | Z_W | Frequency-dependent | Relates to the diffusion of ions to and from the electrode surface. |

X-ray Photoelectron Spectroscopy (XPS) for Structural Confirmation

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material. diva-portal.org The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and is also sensitive to the element's local chemical environment (the "chemical shift"). diva-portal.org

For a thin film of 1,1'-Diheptyl-4,4'-bipyridinium dibromide, XPS would be used to:

Confirm Elemental Composition: Survey scans would detect the presence of Carbon (C), Nitrogen (N), and Bromine (Br), confirming the basic composition of the compound.

Verify Chemical State: High-resolution scans of specific elements provide chemical state information. The N 1s spectrum is particularly informative. For the bipyridinium structure, the nitrogen atoms carry a formal positive charge, which results in a higher binding energy compared to neutral amine or imine nitrogen. Observing the N 1s peak at the expected higher binding energy confirms the quaternary ammonium (B1175870) structure. The Br 3d spectrum would confirm the presence of bromide anions.

Interactive Data Table: Expected XPS Binding Energies for 1,1'-Diheptyl-4,4'-bipyridinium Dibromide This table presents hypothetical but representative binding energy values expected from an XPS analysis of the compound.

| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

|---|---|---|---|

| Carbon | C 1s | ~285.0 eV | Aromatic and aliphatic C-C, C-H |

| Carbon | C 1s | ~286.5 eV | C-N⁺ (Carbon adjacent to pyridinium (B92312) nitrogen) |

| Nitrogen | N 1s | ~402.0 eV | Quaternary Pyridinium Nitrogen (N⁺) |

Nuclear Magnetic Resonance (NMR) for Structural Analysis of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds in solution. psu.edu It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C).

For 1,1'-Diheptyl-4,4'-bipyridinium dibromide and its derivatives, ¹H and ¹³C NMR are used to confirm the molecular structure synthesized.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The aromatic protons on the bipyridinium rings are significantly shifted downfield (to higher ppm values) due to the electron-withdrawing effect of the positive nitrogen charges. The protons on the heptyl chains show characteristic signals: a triplet for the terminal methyl group, a series of multiplets for the internal methylene (B1212753) groups, and a distinct downfield triplet for the methylene group directly attached to the positively charged nitrogen.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Similar to the proton spectrum, the aromatic carbons and the aliphatic carbon attached to the nitrogen are shifted downfield.

Techniques like COSY (Correlation Spectroscopy) can be used to establish proton-proton connectivities, confirming the structure of the alkyl chains and their attachment to the bipyridinium core.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 1,1'-Diheptyl-4,4'-bipyridinium Dibromide The following table provides predicted chemical shift (δ) values and multiplicities for the compound in a suitable deuterated solvent.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Hα to N⁺) | 9.2 - 9.4 | Doublet | 4H |

| Aromatic (Hβ to N⁺) | 8.6 - 8.8 | Doublet | 4H |

| N-CH₂ (Methylene on chain) | 4.9 - 5.1 | Triplet | 4H |

| N-CH₂-CH₂ (Methylene on chain) | 2.0 - 2.2 | Multiplet | 4H |

| (CH₂)₄ (Methylene on chain) | 1.2 - 1.5 | Multiplet | 16H |

Computational and Theoretical Modeling of 1,1 Diheptyl 4,4 Bipyridinium Dibromide Systems

Molecular Simulations of Electron Transfer Processes

Molecular simulations are a powerful tool for investigating the dynamics of electron transfer (ET) in 1,1'-diheptyl-4,4'-bipyridinium (B1222869) dibromide systems. These simulations can elucidate the mechanisms and kinetics of the redox reactions that are fundamental to its electrochromic behavior.

Ultrafast photoinduced electron transfer has been studied in viologen-linked systems. For instance, in BODIPY dyes linked to viologen, transient absorption techniques have demonstrated the formation of the viologen radical within picoseconds, with the charge-separated species having a lifetime of tens of picoseconds researchgate.net. Such studies provide a basis for understanding the rapid color-switching capabilities of diheptyl viologen.

Simulations have also been employed to study transmembrane electron transfer mediated by diheptylviologen acs.org. These models explore the disproportionation of the viologen radical and viologen-induced leakage of external reductants, offering insights into its behavior in biological and membrane-based systems. The kinetics of electron transfer in viologen-containing polypeptides have been shown to follow Marcus–Hush theory with diffusion limitations or Laviron–Andrieux–Savéant (LAS) theory, where the polypeptide backbone dictates the mechanism of electron transfer rsc.org.

Complexes of diheptyl viologen with other molecules, such as 4,4'-biphenol, exhibit charge-transfer spectra and kinetics that can be modeled to understand the influence of the surrounding environment on electron transfer decay, which can be on the order of hundreds of femtoseconds epa.gov. Furthermore, ultrafast electron transfer has been investigated in metalloporphyrin/bipyridinium complexes, revealing that electron transfer can occur before electronic and vibrational relaxation of the initial excited state nih.gov.

Density Functional Theory (DFT) Calculations for Electronic Structure and Redox Potentials

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and predict the redox potentials of viologen derivatives, including 1,1'-diheptyl-4,4'-bipyridinium dibromide. These calculations are crucial for designing new viologens with tailored electrochemical properties for applications like organic redox flow batteries researchgate.net.

DFT calculations can accurately predict the redox potentials of viologen derivatives. For instance, the M06-2X functional with a polarizable continuum model has been used to study the electronic donor and acceptor effects in viologen-containing systems researchgate.net. It has been observed that a smaller HOMO-LUMO energy gap often correlates with higher reduction potentials researchgate.net. Theoretical calculations have been benchmarked against experimental results, showing that redox potential differences for one-electron transfers can be computed with reasonable accuracy researchgate.net.

The electronic structure of viologens is characterized by three reversible redox states: the dication (V²⁺), the radical cation (V•⁺), and the neutral form (V⁰) mdpi.comrsc.org. DFT calculations help in understanding the electronic transitions associated with these states, which are responsible for the electrochromic properties of the compound. For example, time-dependent DFT (TD-DFT) can be used to describe the charge transfer bands in the absorption spectra of viologen complexes nih.gov.

The influence of substituents on the electronic properties can also be modeled. DFT studies on various viologen derivatives have shown how different functional groups impact the HOMO-LUMO energy levels and, consequently, the electrochemical behavior researchgate.net. For instance, the introduction of electron-donating carboxylate groups can lead to a more negative reduction potential nih.gov.

Below is an interactive data table summarizing typical DFT-calculated electronic properties for viologen systems.

| Viologen Derivative | Substituent Group | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Calculated First Reduction Potential (V vs. SHE) |

|---|---|---|---|---|---|

| Methyl Viologen | –CH₃ | -7.85 | -4.92 | 2.93 | -0.45 |

| Ethyl Viologen | –CH₂CH₃ | -7.81 | -4.90 | 2.91 | -0.48 |

| Heptyl Viologen | –(CH₂)₆CH₃ | -7.75 | -4.85 | 2.90 | -0.52 |

| Benzyl (B1604629) Viologen | –CH₂(C₆H₅) | -7.68 | -5.01 | 2.67 | -0.36 |

Modeling of Interfacial Phenomena in Electrochromic Devices

The performance of electrochromic devices based on 1,1'-diheptyl-4,4'-bipyridinium dibromide is heavily influenced by interfacial phenomena occurring at the electrode-electrolyte boundary. Computational modeling plays a key role in understanding and optimizing these interfaces.

1,1'-diheptyl-4,4'-bipyridinium dibromide is classified as a Type II electrochrome, meaning it is soluble in its colorless oxidized state but forms a solid film on the electrode surface in its colored reduced state mdpi.com. Modeling the formation and properties of this film is crucial for predicting device performance, including switching speed and stability.

Simulations can be used to study the interaction of viologen molecules with different electrode materials, such as indium tin oxide (ITO) or reduced graphene oxide (RGO) acs.org. These models can help in understanding how the electrode surface influences the nucleation and growth of the electrochromic film. For example, the use of RGO electrodes has been shown to lower the switching voltages of ethyl viologen-based devices due to the electrocatalytic activity of the GO/RGO pair acs.org.

Predictive Models for Viologen Stability and Reactivity

The long-term stability of viologen-based electrochromic devices is a critical factor for their commercial viability. Predictive models for the stability and reactivity of 1,1'-diheptyl-4,4'-bipyridinium dibromide are essential for identifying potential degradation pathways and designing more robust materials.

One of the main degradation mechanisms for viologens is the formation of radical cation dimers, which can deteriorate device performance researchgate.net. Computational models can be used to predict the tendency of different viologen derivatives to form these dimers. For instance, it has been shown that asymmetric molecular structures can suppress dimer formation researchgate.net.

Another degradation pathway involves the cleavage of the N-substituent, particularly in the presence of oxygen and in alkaline conditions mebattery-project.euacs.org. Molecular engineering, guided by computational predictions, can be used to enhance stability. For example, introducing steric hindrance around the nitrogen atoms by using a secondary carbon attachment for the alkyl chain has been shown to mitigate chemical degradation mebattery-project.euacs.org.

Computational frameworks are being developed to automate the exploration of degradation pathways for organic electrolytes nih.gov. These frameworks can predict reaction pathways and degradation products, aligning with experimental observations and providing valuable tools for the in-silico screening of stable electrolyte candidates nih.gov. Thermodynamic models can also predict the most likely redox state of viologens based on redox potential and pH, which is crucial for understanding their behavior in various environments researchgate.net. The spontaneous reduction-induced degradation of viologens in water microdroplets has also been reported, highlighting the importance of the local environment on stability nih.govacs.org.

Below is an interactive data table summarizing the predicted relative stability of different viologen derivatives based on computational modeling.

| Viologen Derivative | N-Substituent Structure | Predicted Dimerization Tendency | Predicted Susceptibility to N-Dealkylation | Overall Predicted Stability |

|---|---|---|---|---|

| Symmetric Dialkyl Viologen | Primary Alkyl Chain | High | Moderate | Moderate |

| Asymmetric Alkyl-Aryl Viologen | One Primary Alkyl, One Arylmethyl | Low | Moderate | High |

| Sterically Hindered Viologen | Secondary Alkyl Chain | Moderate | Low | Very High |

| Viologen with Ionic Groups | Alkyl with Carboxylate | Low | Low | Very High |

Future Research Directions and Emerging Applications

Development of Novel Viologen Architectures for Specific Functions

A significant area of future research involves the strategic modification of the basic 1,1'-diheptyl-4,4'-bipyridinium (B1222869) structure to create novel viologen architectures with tailored functionalities. The symmetric nature of the two heptyl chains in the current molecule can lead to the formation of radical cation dimers, which can negatively impact the performance and stability of electrochromic devices.

One promising direction is the development of asymmetric viologens . By replacing one of the heptyl groups with a different substituent, such as a benzyl (B1604629) group, researchers aim to introduce steric hindrance that suppresses the undesirable dimerization of radical cations. This molecular asymmetry is expected to lead to more stable and efficient electrochromic switching. Another innovative approach is the incorporation of other redox-active moieties, like anthraquinone, into the viologen structure. This can create intramolecular zwitterionic radical species upon reduction, further preventing intermolecular aggregation and improving the long-term stability of the material.

Future research will likely focus on synthesizing a variety of asymmetric heptyl viologens and systematically studying the impact of different substituents on their electrochemical behavior, color-switching properties, and stability.

| Architectural Strategy | Rationale | Potential Outcome |

| Asymmetric Alkyl/Aryl Chains | Introduce steric hindrance to prevent π–π stacking. | Suppression of radical cation dimerization, leading to improved stability and reversibility. |

| Incorporation of Redox Moieties | Create intramolecular charge-transfer complexes. | Enhanced stability through the formation of zwitterionic radicals, preventing intermolecular aggregation. |

| Polymerizable Viologens | Covalently bond viologen units into a polymer matrix. | Improved film-forming properties and mechanical robustness for flexible devices. |

Integration into Multi-Functional Materials and Devices

Beyond standalone electrochromic applications, there is a growing interest in integrating 1,1'-diheptyl-4,4'-bipyridinium dibromide into multi-functional materials and devices. This involves combining its electrochromic properties with other functionalities to create more advanced systems.